2-Bromo-6-(4-ethoxyphenoxy)pyridine
Description
2-Bromo-6-(4-ethoxyphenoxy)pyridine is a brominated pyridine derivative featuring a 4-ethoxyphenoxy substituent at the 6-position of the pyridine ring. Bromopyridines are widely employed in organic synthesis as intermediates for pharmaceuticals, agrochemicals, and ligands in coordination chemistry due to their versatility in cross-coupling reactions (e.g., Suzuki-Miyaura) . The ethoxyphenoxy group may enhance lipophilicity and influence biological activity, as seen in compounds like 2-bromo-6-(4-methoxyphenyl)pyridine, which has been utilized in the synthesis of combretastatin analogs .
Properties
Molecular Formula |
C13H12BrNO2 |
|---|---|
Molecular Weight |
294.14g/mol |
IUPAC Name |
2-bromo-6-(4-ethoxyphenoxy)pyridine |
InChI |
InChI=1S/C13H12BrNO2/c1-2-16-10-6-8-11(9-7-10)17-13-5-3-4-12(14)15-13/h3-9H,2H2,1H3 |
InChI Key |
YQCDCXHCORLAFZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OC2=NC(=CC=C2)Br |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=NC(=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects :
- Electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
- Aryl groups (e.g., 4-methoxyphenyl) improve stability and enable π-π stacking in drug design .
- Ethoxyphenoxy groups may confer higher solubility in organic solvents compared to alkyl halides.
Key Differences :
- Suzuki coupling is preferred for aryl group introduction, while propargylation enables click chemistry modifications.
Physical and Chemical Properties
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